
1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride (CM-6-O-DPCA-HCl) is an organometallic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C8H9ClN2O4 and a molar mass of 226.63 g/mol. CM-6-O-DPCA-HCl is a versatile compound that has been used in a variety of fields, including biochemistry, organic chemistry, and drug discovery.
科学研究应用
CM-6-O-DPCA-HCl has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic molecules. It has also been used as a reagent for the synthesis of various metal complexes, as well as for the synthesis of metal-organic frameworks (MOFs). Additionally, CM-6-O-DPCA-HCl has been used as a catalyst in the synthesis of various organic compounds.
作用机制
The mechanism of action of CM-6-O-DPCA-HCl is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various organic compounds. Additionally, it is believed that the compound can act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM-6-O-DPCA-HCl have not been extensively studied. However, it is believed that the compound may have some effects on the central nervous system, as it has been shown to bind to certain receptors in the brain. Additionally, the compound has been shown to have some anti-inflammatory properties, as well as some antioxidant effects.
实验室实验的优点和局限性
The main advantage of using CM-6-O-DPCA-HCl in laboratory experiments is its versatility. The compound has a wide range of applications and can be used as a reagent, catalyst, or intermediate in the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and is relatively inexpensive.
The main limitation of using CM-6-O-DPCA-HCl in laboratory experiments is its toxicity. The compound is known to be toxic and should be handled with care. Additionally, the compound is not very stable and can decompose over time, which can lead to decreased yields in laboratory experiments.
未来方向
The future of CM-6-O-DPCA-HCl is promising. The compound has a wide range of applications and is relatively easy to synthesize, making it an attractive option for scientists. Additionally, the compound has a number of potential therapeutic applications, such as anti-inflammatory and antioxidant effects. Additionally, the compound could be used as a catalyst in the synthesis of various organic compounds. Finally, the compound could be used in the development of new metal-organic frameworks (MOFs).
合成方法
CM-6-O-DPCA-HCl can be synthesized using a variety of methods, including the reaction of 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CM-6-O-DPCA) with hydrochloric acid. The reaction is typically carried out in aqueous solution at a temperature of 60-80°C, and the resulting product is a white, crystalline solid. The yield of the reaction is typically between 95-98%.
属性
IUPAC Name |
1-(carboxymethyl)-6-oxopyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5.ClH/c10-5-2-1-4(7(13)14)8-9(5)3-6(11)12;/h1-2H,3H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFEIHJBPCRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(=O)O)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

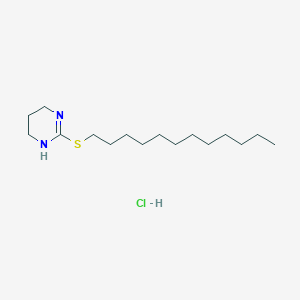
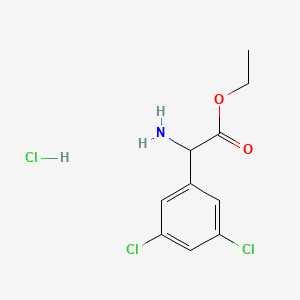
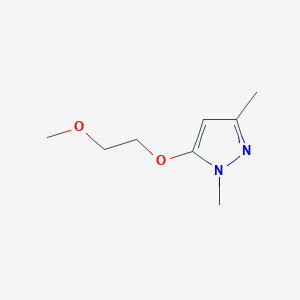
![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)



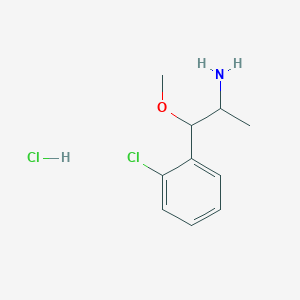

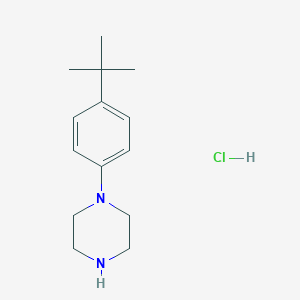

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)
![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)
![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)